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An In-depth Technical Guide to Understanding PatMaN Output Files
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the output files generated by PatMaN
(Pattern Matching in Nucleotide databases), a bioinformatics tool for rapid alignment of short
nucleotide sequences to large databases.[1][2][3][4][5] This document is intended for
researchers, scientists, and drug development professionals who use or intend to use PatMaN
for their sequence analysis needs.

Introduction to PatMaN

PatMaN is a command-line driven tool designed for efficient searching of numerous short
nucleotide sequences within extensive databases, such as genomes. It accommodates a
predefined number of mismatches and gaps, making it a versatile tool for various applications,
including the alignment of microarray probes and the mapping of next-generation sequencing
reads. The underlying algorithm utilizes a non-deterministic automata matching approach on a
keyword tree constructed from the query sequences.

Understanding the PatMaN Output Format

The output of PatMaN is a standardized, tab-separated format that is both human-readable
and easily parsed by scripts for downstream analysis. Each line in the output file represents a
single match found by the program.

The table below summarizes the structure of the PatMaN output file:
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Column Number Field Name Description

The name or identifier of the
1 Target Sequence ldentifier sequence in the database

where the match was found.

The name or identifier of the
2 Query Sequence Identifier pattern (query sequence) that

was matched.

The starting position of the
3 Start Position alignment in the target

sequence (1-based indexing).

The ending position of the
4 End Position alignment in the target

sequence.

Indicates the strand on which

the match occurred. '+' for the

5 Strand
forward strand and '-' for the
reverse complement.
The total number of edits

6 Edit Distance (mismatches and gaps) in the

alignment.

Methodologies and Experimental Protocols

PatMaN is a versatile tool that can be integrated into various experimental workflows. The
general methodology involves preparing input files in FASTA format and executing the PatMaN
program with specified parameters for mismatches and gaps.

Input Data Preparation

Both the query sequences (patterns) and the target database sequences must be in the FASTA
format. The query file can contain a large number of short sequences, such as microarray
probes or sequencing reads. The target database is typically a large sequence file, such as a
chromosome or an entire genome.
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PatMaN Execution

The core of the experimental protocol is the execution of the patman command. The key
parameters to be specified by the user include:

-e, --edits: The maximum number of edits (mismatches + gaps) allowed in a match.

-g, --gaps: The maximum number of gaps allowed in a match.

-D, --databases: Specifies the FASTA file(s) to be used as the target database.

-P, --patterns: Specifies the FASTA file(s) containing the query patterns.
A typical command-line execution of PatMaN would look like this:

This command instructs PatMaN to align the sequences in query_probes.fasta against
target_genome.fasta, allowing for a maximum of 2 total edits and 1 gap. The results are
redirected to a file named alignment_results.txt.

PatMaN Algorithmic Workflow

The efficiency of PatMaN in handling a large number of query sequences stems from its
algorithmic design, which is based on a keyword tree and a non-deterministic finite automaton.
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Caption: Algorithmic workflow of the PatMaN tool.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Generalized Experimental Workflow Using PatMaN

The following diagram illustrates a typical bioinformatics workflow where PatMaN is used for
sequence alignment. This workflow is applicable to tasks such as identifying potential off-target
effects of sSiRNA or CRISPR guide RNAs, or mapping sequencing reads to a reference
genome.

Input Data

Short Nucleotide Sequences
(e.g., SIRNA, gRNA, sequencing reads)

AN e

N 7

\Erocessing‘/

PatMaN Alignment

Reference Genome or Transcriptome

Oquut

Tab-separated Alignment File

Downstream Analysis

Gene Annotation

Hit Filtering and Prioritization

Data Visualization

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A generalized experimental workflow incorporating PatMaN.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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